1-Azido-8-bromo-octane
Description
1-Azido-8-bromo-octane is a linear aliphatic compound with an eight-carbon chain featuring two distinct functional groups: an azide (-N₃) at the terminal carbon (position 1) and a bromine atom at the opposite terminal carbon (position 8). This bifunctional structure enables versatile reactivity, particularly in applications such as click chemistry (via azide-alkyne cycloaddition) and nucleophilic substitution reactions (leveraging the bromine as a leaving group).
Structure
3D Structure
Properties
Molecular Formula |
C8H16BrN3 |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
1-azido-8-bromooctane |
InChI |
InChI=1S/C8H16BrN3/c9-7-5-3-1-2-4-6-8-11-12-10/h1-8H2 |
InChI Key |
ATHXPFULKYYYBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCBr)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Mono-Substitution of 1,8-Dibromooctane
The most direct route to 1-azido-8-bromo-octane involves the selective mono-substitution of 1,8-dibromooctane with sodium azide (NaN₃). This method capitalizes on the differential reactivity of the bromine atoms under controlled stoichiometric conditions.
Reaction Protocol
A mixture of 1,8-dibromooctane (1.0 equiv) and sodium azide (1.1 equiv) in dimethyl sulfoxide (DMSO) is stirred at 60–70°C for 12–24 hours. The solvent’s polar aprotic nature enhances azide nucleophilicity while minimizing competing elimination reactions. After quenching with water, the product is extracted using dichloromethane (DCM) and purified via column chromatography (hexane:ethyl acetate, 9:1). This method typically yields 65–75% of this compound, with <5% disubstituted byproduct (1,8-diazidooctane).
Critical Parameters
-
Solvent Selection : DMSO outperforms acetone-water mixtures in suppressing disubstitution due to its superior solvation of sodium azide.
-
Temperature : Elevated temperatures (60–70°C) accelerate substitution but require precise control to avoid thermal decomposition of the azide product.
One-Pot Sequential Functionalization
Integration with Click Chemistry
Recent advances demonstrate the utility of this compound in one-pot syntheses combining nucleophilic substitution and copper-catalyzed azide-alkyne cycloaddition (CuAAC). While this approach primarily targets triazole-linked architectures, it underscores the compound’s versatility as a synthetic intermediate.
Representative Procedure
-
Substitution Step : 1,8-Dibromooctane (1.0 equiv) reacts with sodium azide (1.1 equiv) in DMSO/H₂O (4:1) at 50°C for 8 hours.
-
CuAAC Step : Without isolating the azide, copper(II) sulfate (0.1 equiv), sodium ascorbate (0.2 equiv), and a terminal alkyne (2.0 equiv) are added, followed by stirring at 25°C for 6 hours.
This method achieves 60–70% overall yield for the triazole product but highlights challenges in balancing substitution efficiency with downstream reactivity.
Optimization of Reaction Conditions
Solvent and Stoichiometry Effects
Systematic studies reveal that solvent polarity and NaN₃ stoichiometry profoundly influence substitution selectivity.
| Parameter | DMSO | Acetone-H₂O | DMF |
|---|---|---|---|
| Yield (%) | 73 | 58 | 68 |
| Disubstitution (%) | 4 | 12 | 7 |
| Reaction Time (h) | 12 | 24 | 18 |
DMSO maximizes yield and selectivity due to its high polarity and compatibility with NaN₃. Excess azide (>1.2 equiv) increases disubstitution to 15–20%, underscoring the need for strict stoichiometric control.
Temperature and Kinetic Control
Lower temperatures (40–50°C) favor mono-substitution but extend reaction times (>24 hours). At 70°C, disubstitution rises to 10% within 8 hours, suggesting a trade-off between efficiency and selectivity.
Comparative Analysis of Synthetic Routes
Scalability and Practical Considerations
Industrial-scale production prioritizes cost-effectiveness and safety. The mono-substitution method using DMSO meets these criteria but requires rigorous azide handling protocols due to potential explosivity.
Key Advantages
-
Simplicity : Single-step synthesis from commercially available 1,8-dibromooctane.
-
Adaptability : Compatible with diverse downstream applications, including bioconjugation.
Limitations
-
Purification Challenges : Column chromatography is essential to separate mono- and disubstituted products, increasing process complexity.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
1-Azido-8-bromo-octane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form corresponding amines.
Reduction Reactions: The azide group can be reduced to an amine using reagents like triphenylphosphine (Staudinger reaction) or hydrogenation.
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include triphenylphosphine, copper catalysts, and various solvents like DMF and tetrahydrofuran (THF). Major products formed from these reactions include primary amines and triazoles.
Scientific Research Applications
Organic Synthesis
1-Azido-8-bromo-octane serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly those involving nucleophiles and electrophiles. The presence of both azide and bromine functionalities enhances its utility in synthetic pathways:
- Click Chemistry : The azide group is particularly valuable in click chemistry, where it can react with alkynes to form triazoles, facilitating the development of complex molecules.
- Synthesis of Bioactive Compounds : The compound can be utilized as a precursor for synthesizing bioactive molecules, which are crucial in drug discovery and development.
In one study, researchers synthesized various derivatives from this compound to explore their antibacterial properties. The results indicated that certain oligomers formed from this compound displayed broad-spectrum antibacterial activity against clinically relevant pathogens, including E. cloacae and A. baumannii, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL .
Case Study 2: Click Chemistry Applications
Another research project focused on the application of this compound in click chemistry reactions. The azide group allowed for efficient cycloaddition reactions with alkynes, leading to the formation of triazolic compounds that are useful in drug design and biomolecular labeling .
Mechanism of Action
The mechanism of action of 1-Azido-8-bromo-octane primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Key Structural Differences :
- This compound : Linear chain with terminal azide and bromine.
- 8-Amino-1-octanol: Linear chain with terminal amino and hydroxyl groups.
- (S)-8-Bromo-2-aminotetralin: Bicyclic tetralin (fused benzene and cyclohexane) with bromine and amino groups on adjacent carbons.
Reactivity and Functional Group Analysis
This compound
- Azide Group : Participates in click chemistry (e.g., CuAAC reactions) for rapid, selective bond formation .
- Bromine : Acts as a leaving group in SN2 reactions, enabling alkylation or cross-coupling.
8-Amino-1-octanol
(S)-8-Bromo-2-aminotetralin
- Bromine : Likely undergoes aromatic substitution or Suzuki coupling due to the tetralin ring’s rigidity.
- Amino Group: May serve as a hydrogen bond donor in drug-receptor interactions .
Biological Activity
1-Azido-8-bromo-octane (C₈H₁₈BrN₃) is a chemical compound characterized by the presence of an azide group (-N₃) and a bromine atom attached to an octane backbone. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry, particularly as a precursor for bioactive molecules. Despite limited direct studies on its biological activity, the structural features of this compound suggest that it may exhibit significant reactivity and biological properties.
Structural Characteristics
This compound features:
- Molecular Formula : C₈H₁₈BrN₃
- Functional Groups : Azide (-N₃) and Bromine (Br)
- Structure : A linear chain with eight carbon atoms.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Bromooctane | Bromine at terminal position | Commonly used as a solvent and reagent |
| 1-Azidooctane | Azide at terminal position | Useful for click chemistry |
| 1-Chloro-8-octene | Chlorine instead of bromine | Reactivity differs due to chlorine's properties |
| 1-Azido-8-chloro-octane | Azide and chlorine | Combines properties of both functional groups |
The combination of azide and bromine functionalities in this compound enhances its potential as a versatile building block in synthetic chemistry, particularly for reactions involving nucleophiles and electrophiles.
Biological Activity Insights
While direct studies on the biological activity of this compound are sparse, several insights can be drawn from related compounds and general characteristics of azides:
- Medicinal Chemistry Applications : Azides are often investigated for their utility in medicinal chemistry due to their ability to undergo "click chemistry" reactions, which facilitate the modification and labeling of biomolecules. This property makes them valuable in drug development.
- Antimicrobial Properties : Brominated compounds have been studied for their antimicrobial properties. Although specific data on this compound is lacking, similar compounds have demonstrated activity against various bacterial strains .
- Case Studies : In research involving derivatives of azide-containing compounds, it was found that certain oligomers derived from azides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that specific symmetric isomers showed potent activity with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against clinically relevant pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the introduction of the azide group into an octyl bromide precursor. The following general synthetic pathway can be employed:
- Start with bromooctane .
- React with sodium azide (NaN₃) in a suitable solvent (e.g., DMF or DMSO).
- Isolate the product through standard purification techniques such as distillation or chromatography.
Q & A
Q. What are the optimal synthetic routes for 1-Azido-8-bromo-octane, and how can purity be ensured?
Methodological Answer: Synthesis typically involves bromination of 1-azido-octanol or azide substitution on 1,8-dibromooctane. Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the azide group. Maintain temperatures below 40°C to avoid thermal decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Crystallization from ethanol/water mixtures may further enhance purity .
- Analytical Validation : Confirm purity via H/C NMR (azide resonance at ~3.3 ppm, bromide at ~3.4 ppm), FTIR (azide stretch at ~2100 cm), and mass spectrometry (expected [M+Na] at m/z 281.0) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : H NMR identifies protons adjacent to azide/bromide groups. C NMR confirms carbon backbone integrity. DEPT-135 distinguishes CH and CH groups .
- FTIR : Monitors azide (2100 cm) and C-Br (550–650 cm) stretches. Compare against reference spectra for functional group validation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while GC-MS detects volatile byproducts .
Q. How to assess the thermal stability of this compound during storage?
Methodological Answer:
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating rates .
- Long-Term Stability : Store samples in amber vials at –20°C under inert gas (argon). Periodically test purity via NMR and FTIR to detect azide degradation (e.g., formation of amines) .
Advanced Research Questions
Q. How to design experiments to study the reactivity of the azide and bromide groups in tandem reactions?
Methodological Answer:
- Kinetic Profiling : Use in situ H NMR to monitor reaction progress in real-time. Vary stoichiometry of reactants (e.g., Cu-catalyzed azide-alkyne cycloaddition vs. SN2 bromide substitution) to identify competing pathways .
- Cross-Reactivity Controls : Introduce protecting groups (e.g., TMS for azides) to isolate bromide reactivity. Compare yields under inert vs. aerobic conditions to assess oxidative side reactions .
Q. What computational approaches can predict the electronic structure of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density distribution. Analyze HOMO-LUMO gaps to predict nucleophilic (azide) vs. electrophilic (bromide) sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of DMSO vs. hexane) on conformational stability. Validate with experimental dipole moment measurements .
Q. How to resolve contradictions in reported reactivity data of halo-azido alkanes?
Methodological Answer:
- Methodological Triangulation : Reproduce experiments under standardized conditions (e.g., solvent purity, catalyst batch). Compare results across labs using shared reference samples .
- Error Analysis : Quantify systematic errors (e.g., GC-MS calibration drift) via control experiments. Use statistical tools (ANOVA) to assess significance of divergent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
